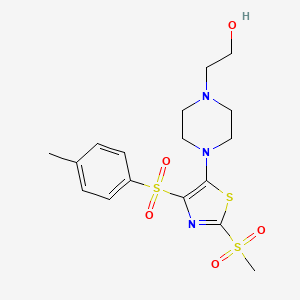
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Pharmacology: Alpha1-Adrenergic Receptor Antagonists
The structural features of this compound, particularly the piperazine ring, are commonly found in molecules that interact with alpha1-adrenergic receptors . These receptors play a crucial role in the treatment of conditions like hypertension and benign prostatic hyperplasia. The compound’s potential to act as an antagonist to these receptors could be explored to develop new medications for related cardiovascular and urological disorders.
Medicinal Chemistry: Antimicrobial Agents
In medicinal chemistry, derivatives of piperazine have been evaluated for their antimicrobial properties . The tosyl group attached to the thiazole ring could potentially be modified to enhance the compound’s ability to inhibit the growth of bacteria and fungi, making it a candidate for the development of new antibiotics or antifungal agents.
Biochemistry: Enzyme Inhibition
The compound’s molecular structure suggests it could be used to study enzyme inhibition . Its potential to bind to active sites or allosteric sites on enzymes could lead to insights into the design of inhibitors that can regulate biochemical pathways, which is crucial in understanding diseases at the molecular level.
Organic Synthesis: Synthetic Intermediate
Piperazine derivatives are often used as intermediates in organic synthesis to create complex molecules . This compound could serve as a building block for synthesizing new organic compounds with potential applications in materials science, nanotechnology, and further pharmaceutical development.
Drug Design: Tubulin Polymerization Inhibition
Compounds containing piperazine rings have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy . The compound could be investigated for its efficacy in this area, potentially leading to the development of new anticancer drugs that target the mitotic spindle.
Neuropharmacology: Central Nervous System Agents
The piperazine moiety is a common feature in drugs that target the central nervous system (CNS) . This compound could be explored for its potential effects on neurotransmitter systems, which might lead to new treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression.
Eigenschaften
IUPAC Name |
2-[4-[4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S3/c1-13-3-5-14(6-4-13)28(24,25)15-16(26-17(18-15)27(2,22)23)20-9-7-19(8-10-20)11-12-21/h3-6,21H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMMOUHEIZTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

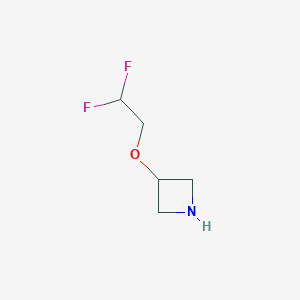
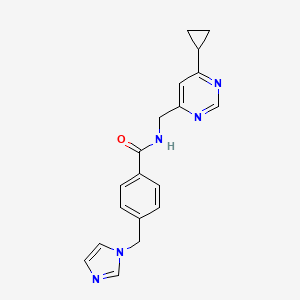
![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)
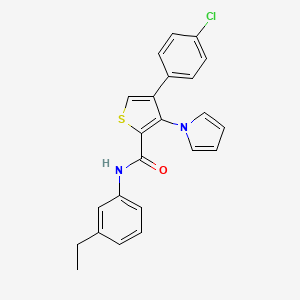
![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)

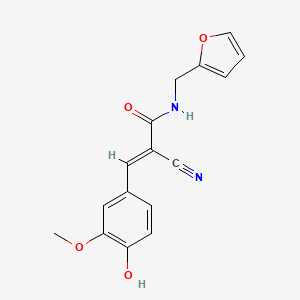

![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)
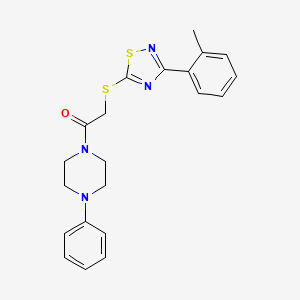
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)